Penicillins
Penicillins are a class of antibiotics derived from the fungus *Penicillium* species, particularly *Penicillium chrysogenum*. They are widely recognized for their ability to combat bacterial infections by inhibiting cell wall synthesis in Gram-positive and some Gram-negative bacteria. The mechanism involves the irreversible binding of penicillin to penicillin-binding proteins (PBPs) within the bacterial cytoplasmic membrane, leading to the disruption of peptidoglycan cross-linking and ultimately causing bacterial lysis.
This class includes several important derivatives such as penicillin G, amoxicillin, and ceftazidime. Penicillins are available in various forms, including oral tablets, capsules, and injectables, making them versatile for treating a wide range of infections, from mild to severe. They are generally well-tolerated with side effects limited to allergic reactions, gastrointestinal disturbances, and rare cases of renal toxicity.
Due to the prevalence of antibiotic resistance, the use and development of penicillins continue to evolve, necessitating ongoing research into new mechanisms and combinations to ensure their effectiveness in treating bacterial infections.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Amoxicillin | 26787-78-0 | C16H19N3O5S |
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Ampicillin | 69-53-4 | C16H19N3O4S |
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Bacampicillin | 50972-17-3 | C21H27N3O7S |
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Ampicillin trihydrate | 7177-48-2 | C16H19N3O4S |
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